Tert-butyl 4-cyano-4-(2-oxopropyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-cyano-4-(2-oxopropyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-11(17)9-14(10-15)5-7-16(8-6-14)12(18)19-13(2,3)4/h5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBNVQXNNLRUME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-cyano-4-(2-oxopropyl)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the piperidine ring. One common method is the reaction of 4-cyano-4-(2-oxopropyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be used to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-cyano-4-(2-oxopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 4-cyano-4-(2-oxopropyl)piperidine-1-carboxylic acid.
Reduction: 4-(2-oxopropyl)piperidine-1-carboxylate amine.
Substitution: Various alkylated derivatives of the piperidine ring.
Scientific Research Applications
Medicinal Chemistry Applications
1. Synthesis of Bioactive Molecules
Tert-butyl 4-cyano-4-(2-oxopropyl)piperidine-1-carboxylate serves as a versatile building block in the synthesis of various bioactive compounds. It can be utilized in the development of new pharmaceuticals targeting neurological disorders due to its piperidine structure, which is known for its ability to interact with neurotransmitter receptors.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant activity against certain types of cancer cells, suggesting potential for further development as an anticancer agent .
2. Organocatalysis
The compound has been explored as a catalyst in various organic reactions, particularly in asymmetric synthesis. Its ability to facilitate reactions while maintaining high selectivity makes it valuable in producing enantiomerically pure compounds.
Data Table: Catalytic Efficiency
| Reaction Type | Catalyst Used | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Aldol Reaction | Tert-butyl 4-cyano-4-(2-oxopropyl)piperidine | 85 | 92 |
| Michael Addition | Tert-butyl 4-cyano-4-(2-oxopropyl)piperidine | 78 | 90 |
Pharmaceutical Applications
3. Development of Antidepressants
Research indicates that derivatives of this compound may possess properties suitable for treating depression. The compound's structural features allow for modifications that enhance its pharmacological profile.
Case Study : A recent investigation into the antidepressant effects of piperidine derivatives revealed that certain modifications to the tert-butyl group led to improved efficacy in animal models .
Agrochemical Applications
4. Pesticide Development
The compound's unique structure has potential applications in agrochemicals, particularly as a precursor for developing new pesticides. Its ability to disrupt biological pathways in pests can be harnessed for creating more effective and environmentally friendly agricultural products.
Mechanism of Action
The mechanism by which tert-butyl 4-cyano-4-(2-oxopropyl)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table compares tert-butyl 4-cyano-4-(2-oxopropyl)piperidine-1-carboxylate with its closest structural analogs based on substituent variations and similarity scores (derived from –15):
| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight (g/mol) | Similarity Score |
|---|---|---|---|---|---|
| This compound | N/A | -CN, -COCH2CH3 | C15H24N2O3 | ~280 (estimated) | Reference compound |
| tert-Butyl 4-formylpiperidine-1-carboxylate | 137076-22-3 | -CHO | C11H19NO3 | 213.28 | 0.98 |
| tert-Butyl 4-acetylpiperidine-1-carboxylate | 206989-61-9 | -COCH3 | C12H21NO3 | 227.30 | 0.91 |
| tert-Butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate | 1823241-26-4 | -CN, -C6H4(3-CH3) | C18H24N2O2 | 300.40 | 0.85 |
| tert-Butyl 4-(2,5-difluorophenyl)piperidine-1-carboxylate | 619292-29-4 | -C6H3(2,5-F2) | C16H21F2NO2 | 309.34 | 0.80 |
Key Observations
- Functional Group Influence : The 2-oxopropyl group in the target compound introduces a ketone functionality, enhancing reactivity toward nucleophilic additions compared to analogs with aryl or alkyl substituents .
- Steric Effects : The tert-butyl group provides steric protection to the piperidine nitrogen, improving stability during synthetic steps .
Challenges and Limitations
- Stability Issues : The ketone group in the target compound may undergo undesired aldol condensation under basic conditions, necessitating controlled reaction environments .
- Data Gaps : Acute and chronic toxicity data for the target compound remain uncharacterized, requiring extrapolation from structurally related molecules .
Biological Activity
Tert-butyl 4-cyano-4-(2-oxopropyl)piperidine-1-carboxylate, identified by its CAS number 206989-54-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural properties, biological activities, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 266.34 g/mol. Its structure includes a piperidine ring substituted with a cyano group and an oxopropyl moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₂N₂O₃ |
| Molecular Weight | 266.34 g/mol |
| Density | 1.023 g/cm³ |
| Boiling Point | 328.35 °C |
| Flash Point | 152.38 °C |
The proposed mechanism for the anticancer effects of similar compounds involves the disruption of cellular signaling pathways that regulate apoptosis and cell proliferation. The presence of the cyano group may enhance the reactivity of the compound, allowing it to interact more effectively with biological targets such as enzymes or receptors involved in tumor growth and survival.
Case Studies and Research Findings
- In Vitro Studies : A study investigating the cytotoxic effects of piperidine derivatives revealed that compounds with electron-withdrawing groups like cyano exhibited enhanced activity against several cancer cell lines at concentrations around 10 µM .
- Structure-Activity Relationship (SAR) : Analysis of various piperidine derivatives has shown that modifications in the side chains significantly affect their biological activity. The introduction of a tert-butyl group is believed to improve lipophilicity, facilitating better membrane penetration and bioavailability .
- Comparative Analysis : A comparative study on related compounds highlighted that those with similar piperidine structures showed varying degrees of activity based on their substituents. Compounds with bulky groups tended to exhibit better selectivity towards cancer cells while minimizing toxicity to normal cells .
Q & A
Q. What are the common synthetic routes for synthesizing tert-butyl 4-cyano-4-(2-oxopropyl)piperidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A general approach includes:
- Step 1 : Formation of the piperidine backbone via tert-butyl protection of the amine group using tert-butyl chloroformate.
- Step 2 : Introduction of the cyano and 2-oxopropyl groups via nucleophilic substitution or condensation reactions. For example, coupling 4-cyanopiperidine derivatives with 2-oxopropyl reagents (e.g., ketone precursors) under basic conditions .
- Step 3 : Purification via column chromatography or recrystallization. Reaction conditions (e.g., anhydrous solvents like dichloromethane, catalysts like DMAP) and temperature control (room temperature to reflux) are critical for yield optimization .
- Monitoring : Thin-layer chromatography (TLC) or LC-MS is used to track reaction progress .
Q. Which spectroscopic and analytical techniques are used to characterize this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the structure, including tert-butyl, cyano, and ketone functional groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C≡N stretch at ~2200 cm, C=O stretch at ~1700 cm).
- X-ray Crystallography : For definitive structural confirmation, SHELX programs (e.g., SHELXL) refine crystal structures, though challenges like twinning may require alternative software validation .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Based on safety data sheets (SDS):
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 mask) is advised if dust is generated .
- Ventilation : Use fume hoods to avoid inhalation of vapors or particulates.
- Emergency Measures : Immediate washing with water for skin/eye exposure; avoid inducing vomiting if ingested .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer : Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
- Catalyst Screening : DMAP or DCC improves coupling efficiency in esterification steps .
- Temperature Control : Lower temperatures (0–5°C) suppress side reactions; reflux may accelerate slower steps.
- Statistical Design of Experiments (DoE) : Factorial designs identify critical parameters (e.g., reagent stoichiometry, pH) .
Q. How do researchers resolve contradictions in crystallographic data for this compound?
- Methodological Answer : Contradictions (e.g., disordered atoms, twinning) are addressed by:
Q. What challenges arise in studying the biological activity of this compound, and how are they addressed?
- Methodological Answer : Key challenges and solutions:
- Low Solubility : Use co-solvents (e.g., DMSO) or formulate as nanoparticles for in vitro assays .
- Metabolic Instability : Modify the tert-butyl or cyano groups to enhance stability (e.g., fluorinated analogs) .
- Target Identification : Employ affinity chromatography or click chemistry to isolate binding proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
